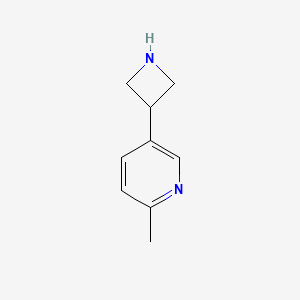
5-(Azetidin-3-yl)-2-methylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Azetidin-3-yl)-2-methylpyridine: is a heterocyclic compound that features both an azetidine ring and a methylpyridine ring. This compound is of interest due to its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry. The presence of the azetidine ring, a four-membered nitrogen-containing ring, imparts significant strain and reactivity to the molecule, while the methylpyridine moiety contributes to its aromatic character and potential for various chemical modifications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Azetidin-3-yl)-2-methylpyridine typically involves the construction of the azetidine ring followed by its attachment to the methylpyridine ring. One common method involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized via the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment to Methylpyridine: The azetidine ring is then coupled with a methylpyridine derivative through nucleophilic substitution or other coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azetidine ring, leading to the formation of oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under acidic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenated derivatives and nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Oxazolidinones, N-oxides.
Reduction Products: Piperidine derivatives.
Substitution Products: Various functionalized azetidine and pyridine derivatives.
科学的研究の応用
Chemistry:
Building Block: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine:
Pharmaceuticals: Investigated for potential therapeutic applications due to its unique structural features.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties.
Agrochemicals: Explored for use in the development of new agrochemical agents.
作用機序
The mechanism of action of 5-(Azetidin-3-yl)-2-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring’s strain and reactivity can facilitate binding to active sites, while the pyridine ring can engage in π-π interactions or hydrogen bonding.
類似化合物との比較
- 5-(Azetidin-3-yl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 2-(Azetidin-3-yl)-1H-imidazole hydrochloride
- 3-(Piperidin-4-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole hydrochloride
Uniqueness: 5-(Azetidin-3-yl)-2-methylpyridine is unique due to the combination of the azetidine and methylpyridine rings, which confer distinct reactivity and potential for diverse chemical modifications. This dual-ring structure is less common compared to other heterocyclic compounds, making it a valuable scaffold for various applications.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
5-(azetidin-3-yl)-2-methylpyridine |
InChI |
InChI=1S/C9H12N2/c1-7-2-3-8(6-11-7)9-4-10-5-9/h2-3,6,9-10H,4-5H2,1H3 |
InChIキー |
IYGUMRKABSJDDV-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C2CNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Oxaspiro[4.4]non-6-en-2-one](/img/structure/B11923730.png)
![2-Ethyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B11923734.png)
![1-Methyl-4,5-dihydro-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B11923742.png)




![Imidazo[1,5-a]pyridin-7-amine](/img/structure/B11923768.png)
![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




